

LLY-507 Mechanism of Action in Cancer Cells: A Technical Guide

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Compound of Interest

Compound Name: LLY-507

Cat. No.: B608609

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Abstract

This technical guide provides a comprehensive overview of the mechanism of action of **LLY-507**, a potent and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2. **LLY-507** has emerged as a critical chemical probe for dissecting the biological functions of SMYD2 in oncogenesis. This document details the molecular interactions, cellular effects, and anti-proliferative properties of **LLY-507** in various cancer models, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective Inhibition of SMYD2

LLY-507 functions as a highly potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in the progression of several cancers.^{[1][2][3][4]} SMYD2 catalyzes the monomethylation of various protein substrates, including the tumor suppressor p53.^{[2][4][5]} **LLY-507** exerts its effects by binding to the substrate peptide binding pocket of SMYD2, thereby blocking its catalytic activity.^{[2][5][6]}

A high-resolution (1.63-Å) co-crystal structure of **LLY-507** in complex with SMYD2 confirms that the inhibitor occupies the substrate-binding channel.[\[2\]](#)[\[5\]](#)[\[6\]](#) This binding prevents SMYD2 from methylating its target proteins. The selectivity of **LLY-507** is a key attribute, with studies demonstrating over 100-fold greater potency for SMYD2 compared to a broad panel of other methyltransferases and non-methyltransferase targets.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

Impact on p53 Methylation

One of the well-characterized downstream effects of **LLY-507** is the inhibition of SMYD2-mediated methylation of p53 at lysine 370 (p53K370me1).[\[2\]](#)[\[7\]](#) This methylation event is thought to repress the transcriptional activity of p53. By inhibiting this process, **LLY-507** can restore p53 function, potentially leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of **LLY-507** from various in vitro studies.

Table 1: In Vitro Potency of LLY-507

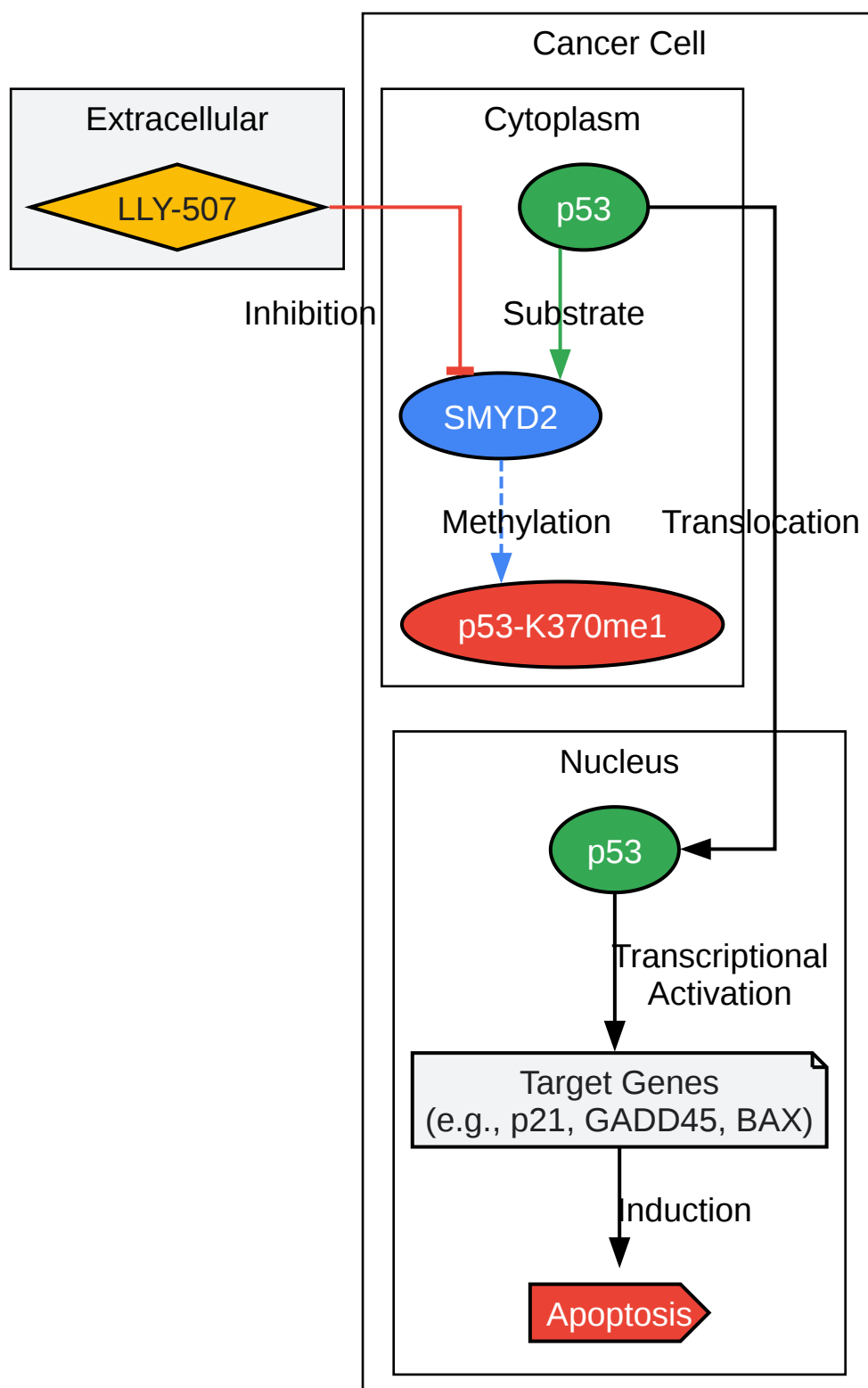
Assay Type	Substrate	Target Enzyme	IC50 Value	Reference
Biochemical Assay	p53 peptide	SMYD2	<15 nM	[1] [3]
Biochemical Assay	Histone H4 peptide	SMYD2	31 nM	[1] [3]
Cell-based ELISA	p53 Lys370	SMYD2	0.6 µM	[3] [7]
Western Blot	p53 Lys370	SMYD2	~1 µM	[7]
Meso Scale Discovery Sandwich ELISA	p53 Lys370	SMYD2	0.6 µM	[7]

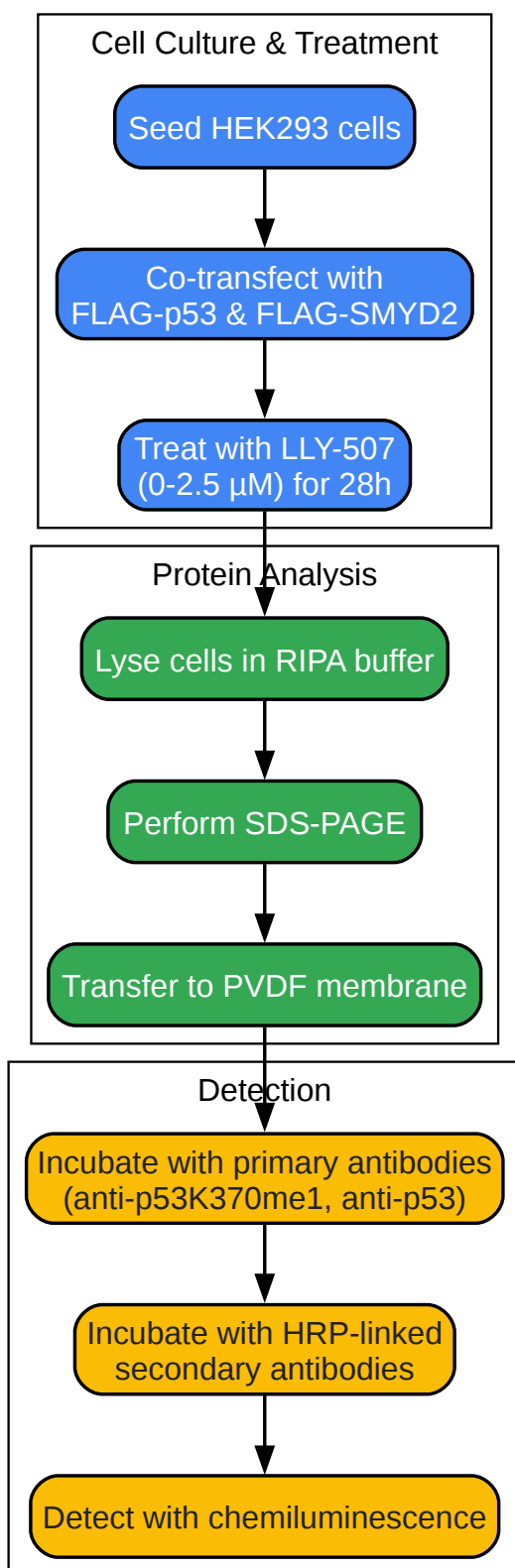
Table 2: Anti-proliferative Activity of LLY-507 in Cancer Cell Lines

Cancer Type	Cell Line	Treatment Duration	IC50 Range (μM)	Reference
Esophageal Squamous Cell Carcinoma	Multiple	3-7 days	Dose-dependent inhibition	[2]
Hepatocellular Carcinoma	Multiple	3-7 days	Dose-dependent inhibition	[2]
Breast Cancer	Multiple	3-7 days	Dose-dependent inhibition	[2]
High-Grade Serous Ovarian Carcinoma	Multiple	Not Specified	1.77 - 2.90 μM	[8][9]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of **LLY-507** and a typical experimental workflow for its evaluation.





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